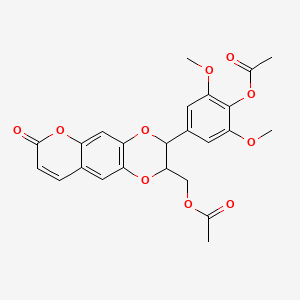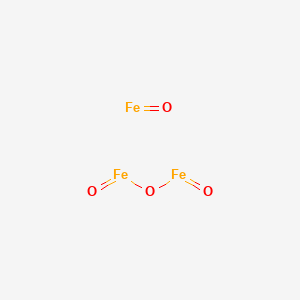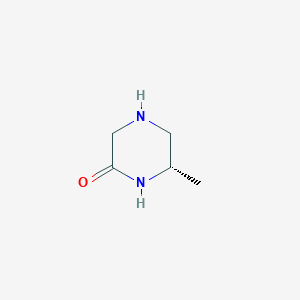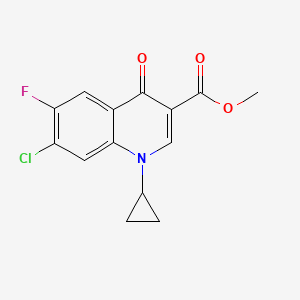
1-Bromohenicosa-3,6,9,12,15,18-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromohenicosa-3,6,9,12,15,18-hexaene is a brominated polyene, a category of organic compounds characterized by multiple alternating double and single bonds along a carbon chain, with a bromine atom attached. Such structures are interesting for their potential reactivity and the implications they have for synthesis and material science.
Synthesis Analysis
The synthesis of brominated polyenes typically involves selective bromination techniques and the careful construction of polyene backbones. While specific synthesis routes for 1-Bromohenicosa-3,6,9,12,15,18-hexaene are not detailed in the literature reviewed, related compounds' synthesis offers insights. For instance, compounds like 1-bromo-2,3,4,5-tetraethylalumole have been synthesized through reactions involving alkynes, suggesting that a similar strategy could be employed for the synthesis of brominated hexaenes, involving stepwise elongation and bromination of the carbon chain (Agou et al., 2015).
Molecular Structure Analysis
The molecular structure of brominated polyenes like 1-Bromohenicosa-3,6,9,12,15,18-hexaene would be expected to exhibit characteristics typical of long-chain polyenes, including a degree of planarity interrupted by the steric demands of the bromine atom. Studies on related compounds, such as hexakis(dimethylsilyl)triphenylene, highlight how substituents can influence the optical properties and structural conformations of polyenes (Kyushin et al., 2003).
Chemical Reactions and Properties
Brominated polyenes participate in a variety of chemical reactions, primarily through the functionalization of the bromine site or additions across the multiple double bonds. The presence of a bromine atom in such compounds introduces reactivity that could be exploited in further functionalization reactions, as seen in studies on bromo-containing cyclopropanes and their transformation into cyclohexadiene derivatives (Runge & Sander, 1986).
Scientific Research Applications
Physical-Chemical and Solvent Considerations
1-Bromohexadecane has been used in the murine local lymph node assay (LLNA) to evaluate contact allergen potency and chemical structural-allergenic activity relationships. It represents a series with the same chemical reactivity but differing in alkane carbon chain length-dependent lipid solubilities. A study confirmed a biphasic LLNA response, with the greatest activity observed for 1-bromohexadecane. This research suggests that multiple factors, including lipid solubility, vehicle, solvation, and retention on the skin surface, contribute to the apparent potency of 1-bromoalkanes in the LLNA (Siegel et al., 2009).
Viscosity and Liquid Phase Behavior
The viscosity of liquid bromoalkanes, including 1-bromohexadecane, has been studied to understand their behavior under different temperatures. This work has provided new experimental data that support the Bingham-Coombs model based on the free volume approach, revealing a quantitative connection of the excluded volume with the van der Waals volume and the packing fraction (Ryshkova, Belenkov, & Postnikov, 2020).
Emulsion Stabilization
1-Bromohexadecane has been involved in studies of emulsion stabilization by responsive copolymers. A particular study focused on the rheological properties of 1-bromohexadecane-in-water emulsions stabilized by poly(N-isopropylacrylamide)-co-poly(ethyleneglycol methacrylate) copolymer. This research represents the first comprehensive rheological investigation of reversible, temperature-induced gelation for an oil-in-water emulsion, contributing significantly to the understanding of emulsion behavior under varying temperatures (Koh, Prestidge, Ametov, & Saunders, 2002).
Surfactant Synthesis
1-Bromohexadecane has been used as a reactant in the synthesis of surfactants, such as hexadecyl methyl dihydroxyethyl ammonium bromide (HMDAB). The study identified optimal reaction conditions for the synthesis, highlighting the surfactant's good solubilization, foaming, and emulsifying properties (Zhang, Zheng, Zhou, & Chen, 2014).
Mechanism of Action
Future Directions
“1-Bromohenicosa-3,6,9,12,15,18-hexaene” exhibits remarkable potential for scientific research, with diverse applications ranging from drug discovery to material synthesis. Its role as an intermediate in the synthesis of Docosahexaenoic Acid-13C suggests potential applications in the development of Omega-3 fatty acid products .
properties
IUPAC Name |
1-bromohenicosa-3,6,9,12,15,18-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQVCBRVKYHATC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703023 |
Source


|
| Record name | 1-Bromohenicosa-3,6,9,12,15,18-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromohenicosa-3,6,9,12,15,18-hexaene | |
CAS RN |
147544-57-8 |
Source


|
| Record name | 1-Bromohenicosa-3,6,9,12,15,18-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149279.png)





![Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1149291.png)


